![molecular formula C7H6FNO2 B1269078 2-Amino-3-fluorobenzoic acid CAS No. 825-22-9](/img/structure/B1269078.png)
2-Amino-3-fluorobenzoic acid
Overview
Description
2-Amino-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H6FNO2 . It is a derivative of benzoic acid, where one hydrogen atom on the benzene ring is replaced by an amino group and another by a fluorine atom .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-fluorobenzoic acid consists of a benzene ring with a fluorine atom and an amino group attached to it, along with a carboxylic acid group . The molecular weight of this compound is 155.13 g/mol .Physical And Chemical Properties Analysis
2-Amino-3-fluorobenzoic acid is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 294.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 37.4±0.3 cm3 .Scientific Research Applications
Synthesis of Novel Benzamides
2-Amino-3-fluorobenzoic acid is used in the synthesis of novel benzamides with potent neuroleptic activity . This application is significant in the field of medicinal chemistry, particularly in the development of new drugs for neurological disorders.
Preparation of Zaragozic Acid A Analogs
2-Amino-3-fluorobenzoic acid may be employed in the preparation of zaragozic acid A analogs . Zaragozic acids are a group of compounds that have shown potential as cholesterol-lowering agents.
Synthesis of 2-Amino-5-Bromo-3-Fluorobenzoic Acid
2-Amino-3-fluorobenzoic acid can be used to synthesize 2-amino-5-bromo-3-fluorobenzoic acid . This compound could have potential applications in various fields of chemical research.
Protein Kinase CK2 Inhibitors
Research has identified new candidate Protein kinase CK2 (CK2) inhibitors containing a purine scaffold using 2-Amino-3-fluorobenzoic acid . CK2 is a target protein for the development of therapeutic drugs for cancer, nephritis, COVID-19 infection, etc.
Analysis of Cyanide Concentrations
Derivatives of 2-Amino-3-fluorobenzoic acid can be used as highly selective derivatization reagents of cyanide, useful for the analysis of cyanide concentrations in beverages .
Pharmaceutical Research
2-Amino-3-fluorobenzoic acid is used in various pharmaceutical research applications due to its physicochemical properties . It has high GI absorption, is BBB permeant, and is not a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Pharmacokinetics
The pharmacokinetic properties of 2-Amino-3-fluorobenzoic acid indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 1.14, indicating its lipophilicity .
properties
IUPAC Name |
2-amino-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHAYJJXXGBYBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342984 | |
Record name | 2-Amino-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-fluorobenzoic acid | |
CAS RN |
825-22-9 | |
Record name | 2-Amino-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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